2,4-Imidazolidinedione, 5-methyl-5-pentyl-
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Overview
Description
2,4-Imidazolidinedione, 5-methyl-5-pentyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-methyl-5-pentyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino acids or their derivatives. For instance, the reaction of a suitable amino acid with a carbonyl compound can lead to the formation of the imidazolidinedione ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5-methyl-5-pentyl- may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-methyl-5-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2,4-Imidazolidinedione, 5-methyl-5-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-methyl-5-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-: This compound has a similar structure but lacks the pentyl group.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has an ethyl group instead of a pentyl group.
5-Methyl-5-phenyl-2,4-imidazolidinedione: This compound has a phenyl group instead of a pentyl group.
Uniqueness
The presence of the pentyl group in 2,4-Imidazolidinedione, 5-methyl-5-pentyl- imparts unique chemical properties that can influence its reactivity and potential applications. This makes it distinct from other similar compounds and can provide advantages in specific research or industrial contexts.
Properties
CAS No. |
65826-54-2 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-3-4-5-6-9(2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
ZCZARJLJMRQNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)N1)C |
Origin of Product |
United States |
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